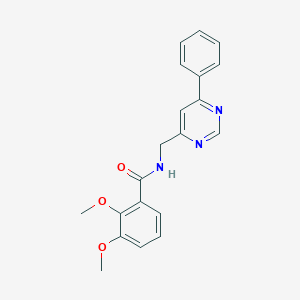
5-Acetyl-2-(4-(t-butylphenoxy) pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-2-(4-(t-butylphenoxy) pyridine is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 . It is also known by the common name Ethanone .
Molecular Structure Analysis
The molecular structure of 5-Acetyl-2-(4-(t-butylphenoxy) pyridine consists of a pyridine ring with an acetyl group at the 2-position and a t-butylphenoxy group at the 4-position .Chemical Reactions Analysis
While specific chemical reactions involving 5-Acetyl-2-(4-(t-butylphenoxy) pyridine are not available, it’s important to note that pyridine derivatives generally participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical And Chemical Properties Analysis
The density of 5-Acetyl-2-(4-(t-butylphenoxy) pyridine is predicted to be 1.071±0.06 g/cm3 and its boiling point is predicted to be 401.8±35.0 °C .科学的研究の応用
Synthesis and Application in Forensic Science : A study detailed the synthesis and identification of metabolites for a new designer drug, which underscores the importance of chemical synthesis techniques in understanding and detecting drug metabolism within the human body, relevant for forensic applications (Ishii et al., 2020).
Antimicrobial Activity of Pyridine Derivatives : Research on pyridothienopyrimidines and pyridothienotriazines demonstrated the antimicrobial properties of certain pyridine derivatives, indicating potential applications in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Antimicrobial and Anticancer Agents : A study on pyrano[2,3-d]pyrimidine derivatives showcased their synthesis and application as antimicrobial and anticancer agents, illustrating the broad therapeutic potential of pyridine-containing compounds (Abd El-Sattar et al., 2021).
Corrosion Inhibition : Pyrazoline derivatives were explored for their role in corrosion inhibition of mild steel in hydrochloric acid solution, demonstrating the application of pyridine derivatives in industrial material preservation (Lgaz et al., 2020).
Acetylation Techniques : A method involving acetic anhydride–pyridine over basic alumina under microwave irradiation for the acetylation of various groups highlights innovative approaches in chemical synthesis that could be applicable to modifying compounds like "5-Acetyl-2-(4-(t-butylphenoxy) pyridine)" for specific research purposes (Paul et al., 2002).
特性
IUPAC Name |
1-[6-(4-tert-butylphenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12(19)13-5-10-16(18-11-13)20-15-8-6-14(7-9-15)17(2,3)4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGUGNWMXOZGCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-(4-(t-butylphenoxy) pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2913462.png)



![N-benzyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2913469.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-sulfonamide](/img/structure/B2913473.png)

![Tert-butyl N-[(1R,2R,4S,6S)-6-amino-2-bicyclo[2.2.2]octanyl]carbamate;hydrochloride](/img/structure/B2913475.png)



![tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2913480.png)

